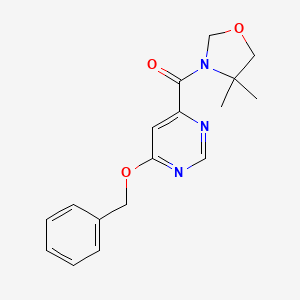
(6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone: is a complex organic compound that features a pyrimidinyl group attached to a benzyloxy substituent and a 4,4-dimethyloxazolidinyl group linked via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone typically involves multiple steps, starting with the preparation of the pyrimidinyl and oxazolidinyl building blocks. These building blocks are then coupled using appropriate reagents and reaction conditions.
Pyrimidinyl Derivative Synthesis: : The pyrimidinyl derivative can be synthesized through a condensation reaction between a suitable amine and a β-diketone under acidic conditions.
Oxazolidinyl Derivative Synthesis: : The oxazolidinyl derivative can be synthesized through cyclization reactions involving amino alcohols and carbonyl compounds.
Coupling Reaction: : The final step involves the coupling of the pyrimidinyl and oxazolidinyl derivatives using a suitable coupling reagent, such as a carbodiimide, under controlled temperature and solvent conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction parameters to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH).
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and tetrahydrofuran (THF).
Substitution: : Amines, alcohols, and solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted pyrimidinyl or oxazolidinyl derivatives.
Scientific Research Applications
(6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone: has several scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: : Employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
(6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone: can be compared to other similar compounds, such as:
(3,4-Dichlorophenyl)(4,4-dimethyloxazolidin-3-yl)methanone: : Similar structure but with different substituents on the phenyl ring.
(4,4-Dimethyloxazolidin-3-yl)methanone derivatives: : Variations in the substituents on the oxazolidinyl ring.
The uniqueness of This compound
Properties
IUPAC Name |
(4,4-dimethyl-1,3-oxazolidin-3-yl)-(6-phenylmethoxypyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-17(2)10-22-12-20(17)16(21)14-8-15(19-11-18-14)23-9-13-6-4-3-5-7-13/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIQMZIYOGSHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2868887.png)
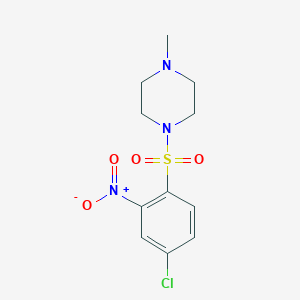
![Ethyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2868891.png)
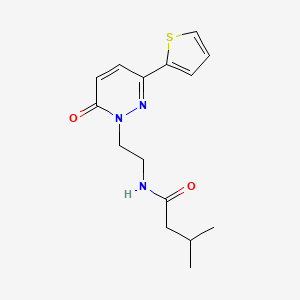
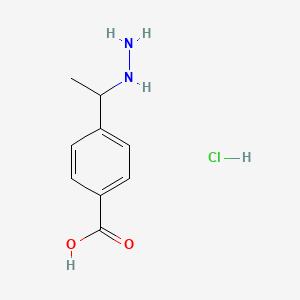
![1,9-Dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B2868897.png)
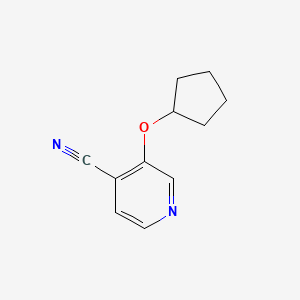
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2868899.png)
![(Z)-3-(2-fluorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2868900.png)
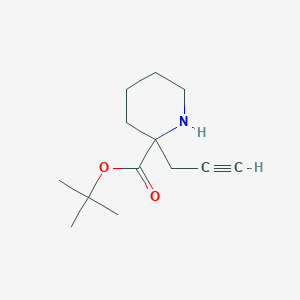
![1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2868905.png)
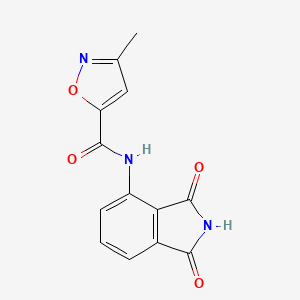

![1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2868910.png)
